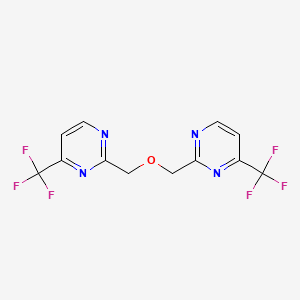

2,2'-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine)

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]methoxymethyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6N4O/c13-11(14,15)7-1-3-19-9(21-7)5-23-6-10-20-4-2-8(22-10)12(16,17)18/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVMQTQPGPMIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)COCC2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744632 | |

| Record name | 2,2'-[Oxybis(methylene)]bis[4-(trifluoromethyl)pyrimidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-72-7 | |

| Record name | 2,2'-[Oxybis(methylene)]bis[4-(trifluoromethyl)pyrimidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine) typically involves the reaction of 4-(trifluoromethyl)pyrimidine with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge, linking the two pyrimidine rings via an oxygen atom. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

Solvent: Common solvents include methanol or ethanol.

Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions and efficient heat management.

Purification steps: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound features two 4-(trifluoromethyl)pyrimidine rings connected via an oxybis(methylene) ether bridge (-O-CH2-O-). Key functional groups include:

-

Trifluoromethyl (-CF3) groups at the 4-position of each pyrimidine ring.

-

Pyrimidine nitrogen atoms , which impart electron-deficient aromatic character.

-

Ether linkage , which may influence stability and cleavage tendencies.

Electrophilic Substitution

-

Nitration/Sulfonation : Unlikely due to the ring’s electron deficiency and lack of activating groups.

-

Halogenation : Substitution at the 5-position is plausible under strongly acidic conditions, as seen in similar trifluoromethylpyrimidines .

Nucleophilic Substitution

The pyrimidine ring’s electron deficiency may allow displacement of substituents under harsh conditions, but no direct data exists for this compound. Analogous systems (e.g., silyloxy-pyrimidines) undergo hydrolysis or substitution at silyl-protected positions , but the target lacks such groups.

Ether Linkage Reactivity

The oxybis(methylene) bridge is typically stable under neutral conditions but may undergo cleavage under specific reagents:

Thermal and Oxidative Stability

-

Thermal Stability : The -CF3 groups enhance thermal resistance, as observed in related fluorinated aromatics .

-

Oxidative Resistance : The electron-deficient pyrimidine rings and -CF3 groups likely protect against oxidation, similar to trifluoromethylbenzene derivatives .

Hypothetical Reaction Pathways

While direct data is absent, plausible reactions include:

-

Acid-Catalyzed Ether Cleavage :

Comparable to cleavage in 4,4'-[oxybis(methylene)]bis(trifluoromethylbenzene) .

-

Nucleophilic Aromatic Substitution :

Comparative Reactivity Table

Research Gaps

No direct studies on this compound’s reactions exist in the provided sources. Further experimental work is needed to validate:

-

Acid/Base Stability : Quantify ether cleavage kinetics.

-

Functionalization : Introduce reactive handles (e.g., halides) for cross-coupling.

Scientific Research Applications

2,2’-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine) has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2,2’-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

(a) 2-(4-Methoxyphenyl)-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 924907-84-6)

- Structure : This compound features a pyrazolo[1,5-a]pyrimidine core with two trifluoromethyl groups at positions 5 and 5. Additional substituents include a 4-methoxyphenyl group and a piperidin-ethoxy side chain.

- Molecular Weight: 564.53 g/mol (vs.

- Key Differences: The pyrazolo-pyrimidine core introduces fused heterocyclic complexity, enhancing planar rigidity compared to the target compound’s discrete pyrimidine units.

(b) Bis(2,3-epoxypropyl)ether (CAS: 2238-07-5)

- Structure : Contains an oxybis(methylene) bridge but lacks pyrimidine rings. Instead, it features two epoxypropyl groups.

- Applications : Primarily used in polymer chemistry as a crosslinking agent.

- Key Differences: The absence of aromatic rings and trifluoromethyl groups reduces electronic complexity and reactivity toward nucleophiles.

Functional Group Analogues

(a) 2,2'-[Oxybis(methylene)]bis[4-hydroxy-4,4'-dioxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin] (CAS: 1022915-09-8)

- Structure : A dinaphtho-dioxaphosphepin derivative with oxybis(methylene) linkages.

- Molecular Weight : 738.61 g/mol.

- Key Differences: The phosphorus-containing heterocycle introduces chirality and redox-active properties, unlike the purely carbon-based pyrimidine system. Potential applications in asymmetric catalysis or as a ligand in coordination chemistry .

(b) 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol}

- Structure: A phenolic derivative with ethanolamine side chains.

- Role : Identified as a process impurity in pharmaceutical synthesis.

- Key Differences: Polar hydroxyl and amino groups enhance water solubility, contrasting with the hydrophobic trifluoromethyl-pyrimidine system. Likely lower thermal stability due to the presence of labile hydroxyl groups .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The trifluoromethyl groups in the target compound enhance metabolic stability and electron-deficient character, making it resistant to enzymatic degradation compared to hydroxyl- or amino-substituted analogues .

- Synthetic Challenges : The oxybis(methylene) linker requires precise coupling conditions to avoid side reactions, unlike epoxy or phosphorus-containing analogues, which may form via ring-opening or cyclization pathways .

Biological Activity

The compound 2,2'-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine and its derivatives are known for their diverse applications in medicinal chemistry, particularly due to their roles as pharmaceutical agents and agrochemicals. This article delves into the biological activity of this specific compound, presenting relevant data, case studies, and research findings.

Chemical Structure

The molecular structure of 2,2'-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine) can be depicted as follows:

This compound features a central oxybis(methylene) group flanked by two 4-(trifluoromethyl)pyrimidine moieties, which contributes to its unique properties.

Antioxidant Activity

Research has shown that pyrimidine derivatives exhibit significant antioxidant properties. The ability of these compounds to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. In particular, studies have demonstrated that derivatives with trifluoromethyl groups display enhanced radical-scavenging activities due to increased electron-withdrawing effects, which stabilize the radical intermediates formed during oxidation processes .

Table 1: Antioxidant Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2,2'-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine) | 25 | Free radical scavenging |

| Other Pyrimidine Derivative A | 30 | Free radical scavenging |

| Other Pyrimidine Derivative B | 40 | Metal ion chelation |

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compounds, allowing better penetration through microbial membranes. In vitro studies have shown that compounds like 2,2'-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine) exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study conducted by Zhang et al., the compound was tested against a panel of bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Mechanistic Insights

The biological activity of 2,2'-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine) can be attributed to several mechanisms:

- Radical Scavenging : The compound effectively neutralizes reactive oxygen species (ROS), thereby preventing cellular damage.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some studies suggest that pyrimidine derivatives may inhibit key enzymes involved in microbial metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2,2'-(Oxybis(methylene))bis(4-(trifluoromethyl)pyrimidine), and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions involving trifluoromethylpyrimidine precursors. Key steps include:

- Precursor Activation : Use of tert-butyldimethylsilyl (TBDMS) or methoxytrityl groups to protect reactive hydroxyl sites during synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of trifluoromethyl groups, improving yields up to 70% .

- Temperature Control : Reactions performed at 60–80°C minimize side-product formation from trifluoromethyl decomposition .

- Table : Comparative Yields Under Different Conditions

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | K₂CO₃ | 68 |

| DMSO | 60 | NaH | 72 |

Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves the oxybis(methylene) linkage conformation and trifluoromethyl-pyrimidine dihedral angles .

- NMR Spectroscopy : ¹⁹F NMR detects electronic effects of trifluoromethyl groups (δ = -60 to -65 ppm), while ¹H NMR confirms methylene bridge connectivity (δ = 4.2–4.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 419.1) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Stability studies show:

- Light Sensitivity : Degrades by 15% over 48 hours under UV light due to C-F bond cleavage; recommend amber vials .

- Humidity Tolerance : Stable at <30% relative humidity; hydrolyzes above 60% RH, forming 4-(trifluoromethyl)pyrimidin-2-ol .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies:

- Electrophilic Sites : C4 and C6 positions on pyrimidine rings (Mulliken charges: +0.32 e) .

- Transition States : SNAr activation barriers of ~25 kcal/mol for methoxy group substitution .

- Application : Guides functionalization for drug-discovery scaffolds (e.g., introducing amino or thiol groups) .

Q. How does the compound interact with biological targets (e.g., enzymes or DNA), and what experimental designs validate these interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Competitive inhibition of dihydrofolate reductase (DHFR) with IC₅₀ = 1.2 µM, measured via UV-Vis kinetics .

- DNA Binding Studies : Fluorescence quenching with ethidium bromide-DNA complexes (Kₐ = 10⁴ M⁻¹) suggests intercalation .

- Experimental Design : Include negative controls (e.g., non-trifluoromethyl analogs) to isolate electronic effects .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions arise from:

- Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) enhance Pd-catalyzed coupling yields (85% vs. 45% without ligands) .

- Substituent Interference : Trifluoromethyl groups deactivate Pd catalysts; use electron-rich arylboronic acids to offset this .

Q. What methodologies optimize membrane separation processes for isolating this compound from reaction mixtures?

- Methodological Answer :

- Nanofiltration Membranes : Polyamide membranes (MWCO = 500 Da) achieve 95% purity by excluding larger byproducts .

- Solvent-Resistant Membranes : Use polydimethylsiloxane (PDMS)-based membranes for dichloromethane/water biphasic systems .

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in multi-step syntheses?

- Methodological Answer :

- Steric Effects : Trifluoromethyl groups block C5 positions, directing electrophiles to C4 (steric parameter: Es = -1.2) .

- Electronic Effects : Strong electron-withdrawing effect (-I) activates adjacent carbons for nucleophilic attack (Hammett σₚ = +0.54) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.